Cas no 1903838-12-9 (tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)

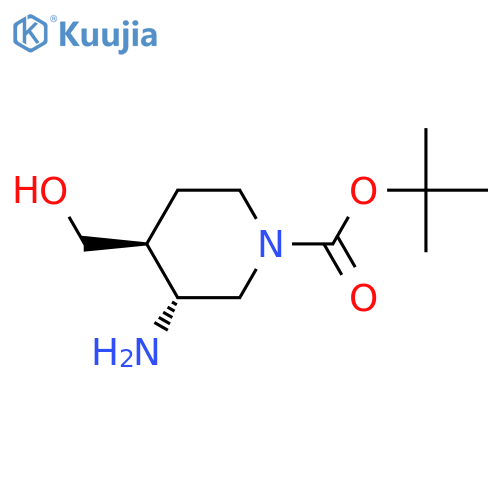

1903838-12-9 structure

商品名:tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

CAS番号:1903838-12-9

MF:C11H22N2O3

メガワット:230.303983211517

CID:5266718

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

-

- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1

- InChIKey: LRCPRHFAAYJMHG-BDAKNGLRSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](CO)[C@@H](N)C1

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-250mg |

Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 98% | 250mg |

¥9669 | 2023-04-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-100mg |

Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 98% | 100mg |

¥5990 | 2023-04-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100MG |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 100MG |

¥ 1,729.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100mg |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 100mg |

¥1697.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100.0mg |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 100.0mg |

¥1697.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-250MG |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 250MG |

¥ 2,765.00 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-1g |

Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 98% | 1g |

¥14972 | 2023-04-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-1G |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 1g |

¥ 6,910.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-250mg |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 250mg |

¥2715.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-1g |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |

1903838-12-9 | 95% | 1g |

¥6784.0 | 2024-04-23 |

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

1903838-12-9 (tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1903838-12-9)tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate

清らかである:99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g

価格 ($):213.0/340.0/567.0/850.0